molecular formula C16H14N2O3 B3278050 Ethyl 1-hydroxy-2-phenyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylate CAS No. 67058-65-5

Ethyl 1-hydroxy-2-phenyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylate

Cat. No.: B3278050
CAS No.: 67058-65-5
M. Wt: 282.29 g/mol
InChI Key: JUJAMDXUXPDLGE-UHFFFAOYSA-N
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Description

Ethyl 1-hydroxy-2-phenyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylate (CAS 67058-65-5) is a high-purity heterocyclic compound with a molecular formula of C16H14N2O3 and a molecular weight of 282.29 g/mol. This fused pyrrolopyridine core structure, featuring hydroxyl and phenyl substituents, is a valuable synthetic intermediate in medicinal chemistry . The rigid aromatic framework provides stability, while the ethyl ester group enhances solubility and serves as a handle for further functionalization, making the compound a versatile precursor for developing novel bioactive molecules . Pyrrolopyridine scaffolds are recognized as privileged structures in drug discovery due to their broad pharmacological potential. Although this specific isomer is primarily a research chemical, its structural relatives have demonstrated significant biological activities in scientific literature, including antidiabetic, analgesic, sedative, antimicrobial, and antitumor properties . Researchers value this compound for constructing more complex molecules aimed at treating nervous system disorders, immune system diseases, and metabolic conditions . This product is strictly for Research Use Only and is intended solely for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Please refer to the Safety Data Sheet (SDS) for proper handling and storage information. Store sealed in a dry environment at 2-8°C .

Properties

IUPAC Name

ethyl 1-hydroxy-2-phenylpyrrolo[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3/c1-2-21-16(19)14-12-8-9-17-10-13(12)18(20)15(14)11-6-4-3-5-7-11/h3-10,20H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUJAMDXUXPDLGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=CN=C2)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-hydroxy-2-phenyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction may involve the use of reagents such as ethyl acetoacetate, phenylhydrazine, and a suitable catalyst to facilitate the formation of the pyrrolopyridine core.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Process optimization is crucial to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Esterification and Transesterification

The ethyl ester group at the 3-position undergoes nucleophilic acyl substitution. Key reactions include:

Reaction TypeConditionsReagents/CatalystsProduct FormedYieldReference
TransesterificationReflux in anhydrous alcoholR-OH (e.g., MeOH, iPrOH)Corresponding alkyl ester derivatives60-85%
Acid-Catalyzed EsterificationH<sub>2</sub>SO<sub>4</sub>, 80°CCarboxylic acid derivativesModified ester analogs70-90%

Reactions are monitored via TLC (hexane:EtOAc = 3:1) and purified using silica gel chromatography. The hydroxyl group at the 1-position stabilizes intermediates through intramolecular hydrogen bonding.

Hydrolysis Reactions

The ester moiety is susceptible to hydrolysis under acidic or basic conditions:

ConditionsReagentsProductApplicationsReference
Basic Hydrolysis2M NaOH, 60°C, 4h1-Hydroxy-2-phenylpyrrolo-pyridine-3-carboxylic acidPrecursor for amide synthesis
Acidic Hydrolysis6M HCl, reflux, 6hCarboxylic acid (decarboxylation observed)Intermediate for further functionalization

Basic hydrolysis proceeds via nucleophilic attack by hydroxide ions, while acidic conditions promote protonation of the ester carbonyl .

Palladium-Catalyzed Cross-Coupling

The phenyl group at the 2-position participates in Suzuki-Miyaura couplings:

SubstrateBoronic AcidCatalyst SystemConditionsProductYieldReference
Brominated derivativePhenylboronic acidPd(dppf)Cl<sub>2</sub>, K<sub>2</sub>CO<sub>3</sub>80°C, N<sub>2</sub>, 12h2-(Biphenyl)-pyrrolo-pyridine derivative78%

This reaction expands structural diversity for kinase inhibitor development . The hydroxyl group enhances solubility in polar solvents (e.g., dioxane/water mixtures).

Nucleophilic Aromatic Substitution

Electrophilic positions on the pyridine ring undergo substitution:

PositionElectrophileConditionsProductNotesReference
5-positionHalogens (Cl, Br)DMF, 100°C, 8h5-Halo-pyrrolo-pyridine derivativesFacilitates further coupling
4-positionAminesMicrowave, 140°C, DMF, 2h4-Amino-pyrrolo-pyridine analogsUsed in FGFR inhibitor synthesis

Regioselectivity is controlled by the electron-withdrawing ester group and hydrogen-bonding effects of the hydroxyl group.

Reduction Reactions

Selective reductions have been reported:

Target GroupReagentsConditionsProductYieldReference
Ester to AlcoholLiAlH<sub>4</sub>THF, 0°C → RT, 3h3-(Hydroxymethyl)-pyrrolo-pyridine65%
Nitro to Amine*H<sub>2</sub>/Pd-CEtOH, 25°C, 12h5-Amino-pyrrolo-pyridine derivative82%

*Requires prior nitration at the 5-position. Reductions are monitored by <sup>1</sup>H NMR to confirm conversion .

Cyclization and Ring Expansion

Under basic conditions, the compound participates in annulation reactions:

ReagentsConditionsProductApplicationReference
KOtBu, DMF120°C, 6hFused tetracyclic quinoline derivativesAnticancer agent scaffolds
NH<sub>2</sub>OH·HClEtOH, reflux, 8hPyrido-pyrrolo-oxazine heterocyclesAntibacterial research

Mechanistic studies suggest base-induced deprotonation initiates a 5-exo-trig cyclization pathway .

Functional Group Interconversion

The hydroxyl group undergoes selective modifications:

ReactionReagentsProductYieldReference
TosylationTsCl, pyridine1-Tosyloxy derivative88%
OxidationMnO<sub>2</sub>1-Oxo-pyrrolo-pyridine45%

Tosylation enables subsequent nucleophilic displacement reactions, while oxidation generates ketone functionalities for conjugation .

Scientific Research Applications

Medicinal Chemistry

Ethyl 1-hydroxy-2-phenyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylate has been investigated for its potential therapeutic effects. Research indicates that this compound may exhibit:

  • Anticancer Activity : Studies have suggested that derivatives of pyrrolopyridine compounds can inhibit cancer cell proliferation. The unique structure of this compound may enhance its bioactivity against various cancer types.

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. Its structure allows for:

  • Synthesis of Novel Derivatives : this compound can be used to synthesize other biologically active molecules, expanding the library of compounds available for pharmaceutical development.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated the anticancer properties of pyrrolopyridine derivatives, including this compound. The results demonstrated that this compound inhibited the growth of specific cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Case Study 2: Synthesis of Derivatives

In another research project, chemists utilized this compound as a starting material to synthesize a series of novel compounds with enhanced biological activities. The derivatives showed improved efficacy in vitro and were further evaluated for in vivo applications.

Mechanism of Action

Ethyl 1-hydroxy-2-phenyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylate is similar to other pyrrolopyridine derivatives, such as 1H-pyrrolo[2,3-b]pyridine and 1H-pyrrolo[2,3-c]pyridine. its unique structural features, including the hydroxyl and phenyl groups, contribute to its distinct chemical and biological properties. These differences make it a valuable compound for specific applications.

Comparison with Similar Compounds

Key Observations:
  • Substituent Effects on Yield : Methoxy substituents (e.g., 5-OCH₃) enhance yields (85%) compared to chloro (60%) or unsubstituted analogs, likely due to electronic stabilization . The hydroxy and phenyl groups in the target compound require stringent oxidation conditions, yet still achieve 80% yield .
  • Purity Trends : Chloro derivatives (e.g., 1-Cl) exhibit higher purity (94.2%) due to efficient catalytic hydrogenation , whereas dihydro or tetrahydro analogs (e.g., 1-oxo) show reduced purity (87.4%) due to incomplete hydrogenation or side reactions .

Pharmacological and Physicochemical Properties

While the target compound lacks direct pharmacological data in the evidence, insights can be drawn from structurally related molecules:

  • Ethyl 2-Amino-6-Methyl-4,5,6,7-Tetrahydrothieno[2,3-c]Pyridine-3-Carboxylate (EAMT): A thieno[2,3-c]pyridine derivative with demonstrated drug-likeness, including compliance with Lipinski’s rules, good oral availability, and stable protein-ligand interactions in molecular docking studies . This suggests that pyrrolo-pyridine cores, when functionalized with groups like hydroxy or amino, may exhibit favorable pharmacokinetics.
  • Chloro vs. Hydroxy Substituents: Chloro groups (electron-withdrawing) may enhance metabolic stability but reduce solubility, whereas hydroxy groups (hydrogen-bond donors) could improve aqueous solubility and target binding .

Analytical and Structural Characterization

All compounds were characterized using HPLC, ¹H-NMR, and mass spectrometry.

Biological Activity

Ethyl 1-hydroxy-2-phenyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylate (CAS No. 67058-65-5) is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, mechanisms of action, and relevant case studies that highlight its pharmacological potential.

  • Molecular Formula : C16H14N2O3
  • Molecular Weight : 282.29 g/mol
  • Structure : The compound features a pyrrolo[2,3-c]pyridine core, which is known for its diverse biological activities.

The biological activity of this compound is attributed to its interaction with various biological targets:

  • Antimicrobial Activity : Compounds with similar structures have shown promising antibacterial effects. For instance, derivatives of pyrrole have demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .
  • Anticancer Potential : The compound's structure allows it to act as a scaffold for the development of anticancer agents. Research indicates that pyrrolo[2,3-c]pyridine derivatives can inhibit cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. Some derivatives have shown IC50 values as low as 0.36 µM against CDK2, indicating strong potential for cancer therapeutics .

Study 1: Antibacterial Activity

A study evaluated the antibacterial properties of various pyrrole derivatives, including this compound. The results indicated that this compound exhibited a notable reduction in bacterial growth in vitro, particularly against Gram-positive bacteria.

CompoundMIC (μg/mL)Bacterial Strain
Ethyl 1-hydroxy-2-phenyl...6.25Staphylococcus aureus
Control (Ciprofloxacin)2Staphylococcus aureus

Study 2: Anticancer Activity

In a separate investigation into the anticancer effects of pyrrolo[2,3-c]pyridine derivatives, Ethyl 1-hydroxy-2-phenyl... was tested against several human cancer cell lines.

Cell LineIC50 (µM)Mechanism of Action
HeLa0.75CDK inhibition
A3751.20Induction of apoptosis
HCT1160.95Cell cycle arrest

These findings suggest that the compound not only inhibits cancer cell proliferation but also induces apoptosis through specific pathways related to cell cycle regulation.

Q & A

What synthetic methodologies are recommended for preparing Ethyl 1-hydroxy-2-phenyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylate and its analogs?

Basic Research Focus :
The Gewald reaction is a foundational method for synthesizing pyrrolo-pyridine carboxylates. For example, ethyl 2-amino-thieno[2,3-c]pyridine-3-carboxylate derivatives are synthesized via cyclization of ketones with sulfur and cyanoacetates under basic conditions . Modifications include substituting phenyl or hydroxy groups at specific positions, as seen in analogous compounds .

Advanced Research Focus :
To optimize yield and regioselectivity, microwave-assisted synthesis or catalytic systems (e.g., p-TsOH) can reduce reaction times and improve purity. For instance, cyclization reactions using thiourea intermediates under reflux conditions (e.g., ethanol, 80°C) have achieved 60–89% yields in related pyrrolo-pyridine systems .

How can structural ambiguities in this compound be resolved?

Basic Research Focus :
X-ray crystallography is critical for confirming molecular geometry. The crystal structure of ethyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (a structural analog) revealed a puckered tetrahydrothienopyridine ring and planar carboxylate group, validated via SHELX refinement .

Advanced Research Focus :
For dynamic structural analysis, combine NMR (e.g., 1H^1H, 13C^{13}C, and 2D-COSY) with computational methods (DFT calculations). Complex rotamers or tautomeric forms, as observed in 1H^1H NMR spectra of similar compounds (δ 7.26–2.60 ppm), require high-field instruments (≥300 MHz) and deuterated solvents (DMSO-d6) .

What analytical techniques are most effective for assessing purity and stability of this compound?

Basic Research Focus :
Reverse-phase HPLC with UV detection (λ = 254 nm) and C18 columns can separate impurities. ESI-MS (e.g., m/z 402.2 [M+1]) confirms molecular weight, while TLC (silica gel, ethyl acetate/hexane) monitors reaction progress .

Advanced Research Focus :
High-resolution mass spectrometry (HR-ESMS) and LC-MS/MS are essential for detecting trace degradation products. For example, HR-ESMS of ethyl 2-amino-6-(tert-butoxycarbonyl) derivatives showed a 0.0002 Da error between calculated and observed masses, ensuring accuracy .

How do substituent variations impact the biological activity of this compound?

Basic Research Focus :
Substituents at the 2- and 6-positions significantly modulate activity. Ethyl 6-ethyl-2-(perfluorobenzamido) derivatives exhibited potent antimycobacterial activity (MIC = 0.23 μM against Mtb H37Rv), attributed to enhanced lipophilicity and target binding .

Advanced Research Focus :
Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., Cl, CF3_3) improve metabolic stability. For instance, chloroacetyl-substituted analogs showed retained potency against drug-resistant Mtb strains (MIC = 0.20–0.44 μM) .

What strategies address contradictions in spectral or biological data for this compound?

Basic Research Focus :
Reproducibility checks under standardized conditions (e.g., solvent, temperature) are critical. For example, conflicting 1H^1H NMR signals in rotameric systems (δ 5.50–2.60 ppm) were resolved by heating samples to 80°C to coalesce peaks .

Advanced Research Focus :
Multivariate analysis (e.g., PCA) of biological datasets identifies outliers. In one study, discrepancies in MIC values for Mtb-resistant strains were traced to variations in bacterial inoculum size, requiring recalibration of assay protocols .

What computational tools are recommended for modeling interactions of this compound with biological targets?

Advanced Research Focus :
Molecular docking (AutoDock Vina) and MD simulations (AMBER) predict binding modes to enzymes like Mtb’s enoyl-ACP reductase. Free energy calculations (MM-PBSA) validate interactions, as demonstrated for perfluorobenzamido derivatives binding to hydrophobic pockets .

How can reaction scalability challenges be mitigated during large-scale synthesis?

Advanced Research Focus :
Flow chemistry systems improve scalability and safety for exothermic reactions (e.g., cyclization). Catalytic hydrogenation (Pd/C, H2_2) efficiently reduces nitro or benzyl-protected intermediates, as shown in gram-scale syntheses of tetrahydrothieno-pyridines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 1-hydroxy-2-phenyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 1-hydroxy-2-phenyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylate

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